5,5'-(Ethene-1,2-diyl)di(furan-2-carbaldehyde)
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Overview
Description
5,5’-(Ethene-1,2-diyl)di(furan-2-carbaldehyde) is an organic compound characterized by the presence of two furan rings connected by an ethene bridge, each bearing a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethene-1,2-diyl)di(furan-2-carbaldehyde) typically involves the reaction of furan derivatives with ethene-based linkers under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, which facilitate the formation of the ethene bridge between the furan rings .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. The use of high-throughput screening and optimization of reaction conditions can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Ethene-1,2-diyl)di(furan-2-carbaldehyde) undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 5,5’-(Ethene-1,2-diyl)di(furan-2-carboxylic acid)
Reduction: 5,5’-(Ethene-1,2-diyl)di(furan-2-methanol)
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5,5’-(Ethene-1,2-diyl)di(furan-2-carbaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5,5’-(Ethene-1,2-diyl)di(furan-2-carbaldehyde) involves its interaction with specific molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the furan rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde: Similar structure with an ethyne bridge instead of an ethene bridge.
5-(Ethoxymethyl)furan-2-carboxaldehyde: Contains a single furan ring with an ethoxymethyl group and a formyl group.
5,5’-(Propane-2,2-diyl)difuran-2-carbaldehyde: Features a propane bridge between two furan rings.
Uniqueness
5,5’-(Ethene-1,2-diyl)di(furan-2-carbaldehyde) is unique due to its ethene bridge, which imparts distinct electronic and steric properties compared to similar compounds.
Properties
CAS No. |
41797-34-6 |
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Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-[2-(5-formylfuran-2-yl)ethenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H8O4/c13-7-11-5-3-9(15-11)1-2-10-4-6-12(8-14)16-10/h1-8H |
InChI Key |
VQFNKDPHKQUBGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C=O)C=CC2=CC=C(O2)C=O |
Origin of Product |
United States |
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